molecular formula C10H11NO B13269009 1-(Pyridin-4-ylmethyl)cyclopropane-1-carbaldehyde

1-(Pyridin-4-ylmethyl)cyclopropane-1-carbaldehyde

Cat. No.: B13269009
M. Wt: 161.20 g/mol
InChI Key: OYDIWCLPDGUPSP-UHFFFAOYSA-N
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Description

1-(Pyridin-4-ylmethyl)cyclopropane-1-carbaldehyde is a chemical compound with the molecular formula C₁₀H₁₁NO It is characterized by the presence of a pyridine ring attached to a cyclopropane ring, which is further connected to an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-4-ylmethyl)cyclopropane-1-carbaldehyde typically involves the reaction of pyridine derivatives with cyclopropane carbaldehyde under specific conditions. One common method includes the use of a Grignard reagent, where pyridine-4-methylmagnesium bromide reacts with cyclopropane-1-carbaldehyde in the presence of a suitable solvent like tetrahydrofuran (THF) to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-4-ylmethyl)cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

    Oxidation: 1-(Pyridin-4-ylmethyl)cyclopropane-1-carboxylic acid.

    Reduction: 1-(Pyridin-4-ylmethyl)cyclopropane-1-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(Pyridin-4-ylmethyl)cyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of 1-(Pyridin-4-ylmethyl)cyclopropane-1-carbaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function. The pyridine ring can also participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(Pyridin-3-ylmethyl)cyclopropane-1-carbaldehyde: Similar structure but with the pyridine ring attached at the 3-position.

    1-(Pyridin-2-ylmethyl)cyclopropane-1-carbaldehyde: Similar structure but with the pyridine ring attached at the 2-position.

    Cyclopropane-1-carbaldehyde: Lacks the pyridine ring, making it less complex.

Uniqueness

1-(Pyridin-4-ylmethyl)cyclopropane-1-carbaldehyde is unique due to the specific positioning of the pyridine ring, which can influence its reactivity and interactions in chemical and biological systems. This structural feature can lead to distinct properties and applications compared to its analogs.

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

1-(pyridin-4-ylmethyl)cyclopropane-1-carbaldehyde

InChI

InChI=1S/C10H11NO/c12-8-10(3-4-10)7-9-1-5-11-6-2-9/h1-2,5-6,8H,3-4,7H2

InChI Key

OYDIWCLPDGUPSP-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=CC=NC=C2)C=O

Origin of Product

United States

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